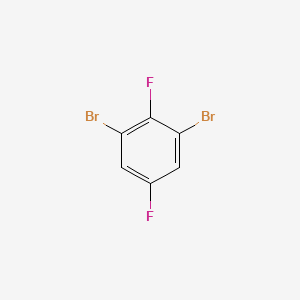

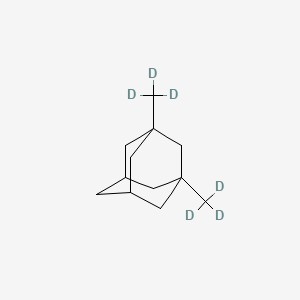

![molecular formula C15H11ClO4 B1419392 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid CAS No. 1211616-43-1](/img/structure/B1419392.png)

2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid

Overview

Description

2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid (2-CBPA) is an organic compound that belongs to the class of aromatic carboxylic acids. It is a white crystalline solid that is soluble in organic solvents, such as ethanol and methanol. 2-CBPA has been widely studied due to its unique chemical properties and its potential applications in various scientific fields.

Scientific Research Applications

Herbicidal Formulations and Weed Control

2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid, recognized for its structural resemblance to certain phenoxyacetic acids, has been examined in the context of herbicidal formulations. Studies have refined methods for determining the presence of related compounds, such as 2,4-dichlorophenoxyacetic acid, in herbicidal concoctions. These advancements aid in understanding the compound's behavior in agricultural environments and its role in weed control strategies. As these herbicides are selective, they are applied extensively in agriculture to manage dicot weeds, showcasing the compound's relevance in maintaining crop health and productivity (Ketelaar & Gersmann, 2010).

Anti-Mycobacterial Agents

The structurally related phenoxy acetic acid derivatives have been synthesized and evaluated for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis. This illustrates the potential of 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid and its derivatives in medical research, targeting bacterial pathogens that pose significant health challenges globally (Yar, Siddiqui, & Ali, 2006).

Introgression in Agriculture

Investigations have explored the introgression of traits from plants resistant to phenoxy herbicides into cultivated species like Raphanus sativus. Understanding the genetic mechanisms and implications of such introgressions can inform the development of herbicide-resistant crops, thus contributing to agricultural sustainability and food security (Jugulam, Walsh, & Hall, 2014).

Advanced Oxidation Processes

Studies have also focused on the degradation mechanisms of related chlorophenoxyacetic acids, utilizing advanced oxidation processes. These insights are crucial for environmental management, offering pathways to mitigate the impact of herbicidal residues on ecosystems. The degradation products and their effects on environmental health are studied to ensure that remediation strategies do not inadvertently introduce new risks (Mehralipour & Kermani, 2021).

Environmental Monitoring and Management

Methods have been developed for the sensitive and accurate determination of phenoxy herbicides in water samples. These methodologies are vital for environmental monitoring, ensuring that herbicide levels in ecosystems are within safe limits and that water sources remain uncontaminated and safe for use (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).

properties

IUPAC Name |

2-[4-(2-chlorobenzoyl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO4/c16-13-4-2-1-3-12(13)15(19)10-5-7-11(8-6-10)20-9-14(17)18/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGKJSHUSJPYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chloro-4-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1419309.png)

![N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine](/img/structure/B1419317.png)

![3-[(2-Chloropyridin-3-yl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1419321.png)

![3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1419322.png)

![3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B1419331.png)

![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1419332.png)